molecular formula C27H45FeN6O9 B1216071 Ferrioxamine E CAS No. 20008-20-2

Ferrioxamine E

Cat. No. B1216071
CAS RN: 20008-20-2
M. Wt: 653.5 g/mol
InChI Key: MZFKJKOHYACYNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel approach to the total synthesis of Ferrioxamine E involves the metal-templated cyclic trimerization of the ferric complex of N-5-aminopentyl-N-(hydroxy)-succinamic acid. This method showcases a streamlined pathway, using gallium (III) as a template to achieve the desired compound, demonstrating the feasibility of synthesizing siderophores through efficient, one-step reactions (Kachadourian et al., 1997).

Molecular Structure Analysis

The crystal structure of ferrioxamine B provides insights into the molecular recognition and membrane transport processes, which are likely relevant to ferrioxamine E as well. The structure reveals a racemic mixture of coordination isomers, highlighting the importance of the pendant protonated amine in the recognition processes (Dhungana et al., 2001). Additionally, the structure of the retro-isomer of ferrioxamine E, which shows significant differences in the iron-coordination octahedron when compared to its parent compound, underscores the structural versatility and specificity of siderophores in iron binding and transport (Hossain et al., 1998).

Chemical Reactions and Properties

Ferrioxamine and its desferri form exhibit reactivity with the hydroxyl radical, showcasing a high second-order rate constant. This reactivity is crucial for understanding the role of iron salts and ferrioxamine in the formation of hydroxyl radicals in biochemical systems, highlighting the potential antioxidative properties of siderophores (Hoe et al., 1982).

Physical Properties Analysis

The thermo-FTIR spectroscopic study of ferrioxamine B, which could be extrapolated to ferrioxamine E, reveals significant insights into the structural integrity and stability of siderophores under various environmental conditions. This study highlights the rigid structure of ferrioxamine complexes and their stability, which is crucial for their biological functions (Siebner-Freibach et al., 2005).

Chemical Properties Analysis

The redox characteristics of Ferrioxamine E have been studied, revealing thermodynamic parameters that underscore the siderophore’s role in iron metabolism. The reduction of Ferrioxamine E results in significant changes in entropy and enthalpy, illustrating the complex’s response to redox conditions, which is pivotal for its biological role in iron transport and storage (Kazmi et al., 2010).

Scientific Research Applications

  • Iron Utilization in Bacterial Growth and Virulence : Ferrioxamine E has been explored in the context of its role in bacterial iron utilization. For instance, Salmonella enterica serotypes Typhimurium and Enteritidis utilize ferrioxamines as sole sources of iron, distinguishing them from related species like Escherichia coli. This feature has led to the use of ferrioxamine supplements in preenrichment and selection media to enhance bacterial growth rates while maintaining selectivity. Research has shown that the transport of ferrioxamine across bacterial membranes is crucial for their virulence and colonization abilities (Kingsley et al., 1999).

  • Characterization and Synthesis : Ferrioxamine E has been characterized as an iron(III)-complex of nocardamine. Its synthesis and structural analysis have been a subject of study, shedding light on its chemical properties and potential applications (Keller-Schierlein & Prelog, 1961). Additionally, new synthesis methods, such as metal-templated cyclic trimerization, have been developed for ferrioxamine E, indicating its significance in chemical research (Kachadourian et al., 1997).

  • Electrochemical Properties : The redox behavior of ferrioxamine E, particularly its Fe(III) complexes, has been investigated for insights into biological iron acquisition mechanisms. The studies on its electrochemical properties suggest potential microbial applications in iron uptake (Spasojević et al., 1999).

  • Application in Microbial Iron Transport : In the context of microbial iron transport, ferrioxamine E has been a focus due to its role in the uptake and utilization of iron by bacteria like Streptomyces pilosus. These studies have implications for understanding bacterial metabolism and iron transport mechanisms (Müller & Raymond, 1984).

  • Use in Selective Isolation of Bacteria : Ferrioxamine E has been utilized in optimizing the selective detection of Salmonella in various mediums, such as egg white. Its specificity in facilitating the growth of certain bacteria over others has been beneficial in microbiological research and diagnostics (Thammasuvimol et al., 2006).

  • Potential in Medical Imaging : The use of ferrioxamine E as a contrast agent in magnetic resonance imaging (MRI) has been explored. Its safety and potential effectiveness in enhancing MRI imaging quality in clinical trials indicate its possible application in medical diagnostics (Duewell et al., 1991).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Research is ongoing to utilize siderophores like Ferrioxamine E as gallium ion carriers for diagnosis. The idea is that Fe (III) can be successfully replaced by Ga (III) without losing the biological properties of the investigated complex, which allows molecular imaging by positron emission tomography (PET) .

properties

IUPAC Name

iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFKJKOHYACYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeN6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173822
Record name Ferrioxamine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrioxamine E

CAS RN

20008-20-2
Record name Ferrioxamine E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20008-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrioxamine E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrioxamine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.29 g (15 mmol) of iron(III) acetylacetonate in 300 ml of ethyl acetate is added to a suspension of 5.26 g (10 mmol) of desferrioxamine E in 500 ml of water, and the mixture is efficiently stirred for 5 hours at room temperature. The aqueous phase is then extracted repeatedly with ethyl acetate and then lyophilised to give ferrioxamine E.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
843
Citations
M Petrik, H Haas, P Laverman, M Schrettl… - Molecular Imaging and …, 2014 - Springer
Purpose 68 Ga-triacetylfusarinine C ( 68 Ga-TAFC) and 68 Ga-ferrioxamine E ( 68 Ga-FOXE) showed excellent targeting properties in Aspergillus fumigatus rat infection model. Here, …
Number of citations: 87 link.springer.com
I Berner, S Konetschny-Rapp, G Jung, G Winkelmann - Biology of Metals, 1988 - Springer
… sample of ferrioxamine E (norcardamine). … ferrioxamine E was well taken up by iron-starved cells of E. herbicola (Km=0.1 IzM, Vmax=8 pmolmg-lmin-l). However, besides ferrioxamine E …
Number of citations: 91 link.springer.com
I Spasojević, SK Armstrong, TJ Brickman… - Inorganic …, 1999 - ACS Publications
… values are too negative for physiological reduction, the pH and ligand/Fe ratio dependence of E 1/2 suggests conditions where redox-activated dissociation of Fe from a ferrioxamine E …
Number of citations: 125 pubs.acs.org
D Van der Helm, M Poling - Journal of the American Chemical …, 1976 - ACS Publications
… The numbering used in ferrioxamine E and the bond distances. Standard deviationfor thelast digit is in parentheses. The Fe-O distances (Á) corrected for thermal motion (riding) are: Fe0…
Number of citations: 102 pubs.acs.org
MB Hossain, MAF Jalal… - … Section C: Crystal …, 1986 - scripts.iucr.org
… and differences between the molecules of ferrioxamine E and ferrioxamine D~ as illustrated in … The fact that ferrioxamine E and D1 have almost identical Fe coordination geometries but …
Number of citations: 33 scripts.iucr.org
G Müller, KN Raymond - Journal of bacteriology, 1984 - Am Soc Microbiol
… At an inhibitor concentration of 10 puM, the rate of ferrioxamine E iron transport decreased to 20% for the trans isomer, incontrast to 60% for ferrioxamine B. The same strong decrease …
Number of citations: 188 journals.asm.org
MB Hossain, D van der Helm, M Poling - … Crystallographica Section B …, 1983 - scripts.iucr.org
… Neither ferrioxamine E nor deferriferrioxamine E is optically active. The first crystallizes in … the present structure with those for its iron chelate, ferrioxamine E (Tables 3 and 4) shows that …
Number of citations: 41 scripts.iucr.org
S Soria-Dengg, U Horstmann - Marine Ecology Progress Series, 1995 - int-res.com
… Desferrioxamine B (~esferal~) and E as well as ferrioxamine E were gifts from the Ciba-Geigy Corp.. Basel, Switzerland. Chelex 100 was obtained from Bio-Rad Laboratories and …
Number of citations: 116 www.int-res.com
S Ishida, M Arai, H Niikawa… - Biological and …, 2011 - jstage.jst.go.jp
… As shown in Table 2, the MIC value of the anti-biofilm formation activity of desferrioxamine E was 10mM in the M63 complete medium containing 2mM of FeSO4. Then, the M. smegmatis …
Number of citations: 36 www.jstage.jst.go.jp
R Reissbrodt, H Heier, H Tschäpe… - Applied and …, 2000 - Am Soc Microbiol
… in the case of mutants deficient in ferrioxamine E uptake. … of the hydroxamate siderophore ferrioxamine E as a semiselective growth … We demonstrate here that ferrioxamine E was able to …
Number of citations: 50 journals.asm.org

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